molecular formula C9H11BrN2O B1339161 N-(5-Bromo-2-pyridinyl)-2-methylpropanamide CAS No. 123788-44-3

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Cat. No.: B1339161
CAS No.: 123788-44-3
M. Wt: 243.1 g/mol
InChI Key: REPAKPGWFIZPIY-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is an organic compound with the molecular formula C9H11BrN2O. This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a 2-methylpropanamide group. It is a derivative of pyridine and is used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide typically involves the bromination of 2-pyridinyl compounds followed by amide formation. One common method includes the reaction of 5-bromo-2-pyridinecarboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include N-(5-substituted-2-pyridinyl)-2-methylpropanamides.

    Oxidation Reactions: Products include this compound N-oxides.

    Reduction Reactions: Products include N-(5-bromo-2-piperidinyl)-2-methylpropanamide.

Scientific Research Applications

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-pyridinyl)-2-pyridinecarboxamide
  • N-(5-Bromo-2-pyridinyl)-2-chloroacetamide
  • N-(5-Bromo-2-pyridinyl)-2,2-dimethyl-3-(2-methylprop-1-enyl)-1-cyclopropanecarboxamide

Uniqueness

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of the 2-methylpropanamide group This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPAKPGWFIZPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566610
Record name N-(5-Bromopyridin-2-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123788-44-3
Record name N-(5-Bromopyridin-2-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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